3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-OXO-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a trifluoromethyl group, and a piperazine moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-OXO-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-OXO-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The piperazine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(3-OXO-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-OXO-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate nociceptive thresholds and exhibit antioxidant capacity . It likely exerts its effects through the modulation of pain pathways and the reduction of oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione
- 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one
Uniqueness
3-(3-OXO-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of a quinazolinone core, a trifluoromethyl group, and a piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H21F3N4O2 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)16-4-3-5-17(14-16)27-10-12-28(13-11-27)20(30)8-9-29-15-26-19-7-2-1-6-18(19)21(29)31/h1-7,14-15H,8-13H2 |
InChI Key |
UDKCMRHZQYKGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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